molecular formula C13H19ClN2O B3040939 N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride CAS No. 255050-97-6

N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride

Cat. No.: B3040939
CAS No.: 255050-97-6
M. Wt: 254.75 g/mol
InChI Key: VRQPDWKJXAIEAQ-UHFFFAOYSA-N
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Description

N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the 4-position and linked to a phenylacetamide scaffold. The molecule comprises a phenyl group attached to a piperidine core via a methylene bridge, with an acetamide group at the ortho position of the aromatic ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

N-(2-piperidin-4-ylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-5-3-2-4-12(13)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQPDWKJXAIEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

Reductive amination serves as a cornerstone for synthesizing N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride. In a representative procedure, 2-(piperidin-4-yl)aniline reacts with acetyl chloride in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)$$3$$). The reaction proceeds in dichloromethane (CH$$2$$Cl$$_2$$) at room temperature, facilitating the formation of the acetamide bond while preserving the piperidine ring’s integrity. Post-reaction, the mixture is concentrated under reduced pressure and purified via silica gel column chromatography using a methanol-chloroform (3:97 v/v) eluent system, achieving a moderate yield of 49% after hydrochloride salt formation with oxalic acid.

Critical Parameters:

  • Temperature: Ambient conditions (20–25°C) prevent thermal degradation of intermediates.
  • Solvent Polarity: Dichloromethane’s low polarity minimizes side reactions.
  • Reducing Agent: NaBH(OAc)$$_3$$ selectively reduces imine intermediates without affecting the acetamide group.

Nucleophilic Substitution Strategy

An alternative route involves nucleophilic substitution at the piperidine nitrogen. For instance, 4-(2-aminophenyl)piperidine reacts with acetic anhydride in ethanol under reflux conditions (80°C for 6 hours) to form the acetamide derivative. The hydrochloride salt is subsequently generated by treating the free base with hydrogen chloride (HCl) gas in ethyl acetate, yielding a crystalline product with 81% efficiency after recrystallization from acetonitrile.

Optimization Insights:

  • Reagent Stoichiometry: A 1:1 molar ratio of amine to acetic anhydride prevents over-acylation.
  • Salt Formation: Controlled addition of HCl ensures stoichiometric protonation, avoiding residual acidity.

Comparative Analysis of Synthesis Pathways

Table 1 contrasts the efficacy of reductive amination and nucleophilic substitution methods:

Method Reagents Conditions Yield Purity (HPLC)
Reductive Amination NaBH(OAc)$$3$$, CH$$2$$Cl$$_2$$ RT, 25 h 49% 98.5%
Nucleophilic Substitution Acetic anhydride, ethanol 80°C, 6 h 81% 99.2%

The nucleophilic substitution route outperforms reductive amination in both yield and purity, attributed to fewer intermediate steps and reduced susceptibility to byproducts.

Quality Control and Characterization Methods

Rigorous analytical protocols ensure compliance with pharmaceutical standards:

  • Nuclear Magnetic Resonance (NMR): $$^1$$H-NMR (DMSO-d$$6$$) confirms structural integrity, with characteristic peaks at δ 0.70 (piperidine CH$$2$$), 2.05 (acetamide CH$$_3$$), and 7.20–7.50 (aromatic protons).
  • Melting Point Analysis: The hydrochloride salt exhibits a sharp melting point at 210–212°C, indicative of high crystallinity.
  • Chiral Purity: Optical rotation measurements ([α]$$_D^{25}$$ +46.50°) verify enantiomeric excess in stereospecific syntheses.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Piperidine-Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Reference
N-(2-(Piperidin-4-yl)phenyl)acetamide HCl C₁₃H₁₈ClN₂O 260.75* Not provided Piperidin-4-yl at phenyl ortho-position N/A
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide HCl C₁₅H₂₂ClN₂O 246.35 1016887-10-7 4-Methylbenzyl, piperidin-4-yl
N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide HCl C₁₄H₁₈ClFN₂O 298.76 704870-91-7 4-Fluorobenzyl, piperidin-4-yl
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide HCl C₁₀H₁₉ClN₂O₂ 234.72 1260763-15-2 Cyclopropyl, piperidin-4-yloxy
N,N-Dimethyl-2-(piperidin-4-yl)acetamide HCl C₉H₂₀Cl₂N₂O 243.17 Not provided N,N-Dimethyl, piperidin-4-yl

*Calculated based on molecular formula.

Key Observations:

The 4-fluorobenzyl substituent in introduces electronegativity, which may improve binding affinity to biological targets (e.g., receptors or enzymes). The cyclopropyl-piperidinyloxy moiety in adds steric bulk and conformational rigidity, which could influence metabolic stability .

Salt Forms :
All compounds are hydrochloride salts, ensuring consistent solubility profiles. However, the molecular weight differences (234.72–298.76) reflect variations in substituent size and complexity.

Biological Relevance: Compounds like N-(4-fluorobenzyl)-2-(piperidin-4-yl)acetamide HCl () are used as intermediates in drug discovery, particularly for central nervous system (CNS) targets due to piperidine’s blood-brain barrier permeability. N,N-Dimethyl-2-(piperidin-4-yl)acetamide HCl () may serve as a precursor for acetylcholinesterase inhibitors, given the structural similarity to known neuroactive agents.

Key Insights:

  • Synthetic Routes : Most analogs are synthesized via amide bond formation (e.g., EDC/HOBt) or nucleophilic substitutions, ensuring scalability for pharmaceutical production.
  • Pharmacological Potential: Piperidine-acetamide hybrids are versatile scaffolds. For example, carbonic anhydrase inhibitors () and CNS-targeting agents () highlight the role of piperidine in enhancing target engagement. Substitutions like chloro or fluoro groups (e.g., ) can modulate metabolic stability and potency.

Stability and Impurity Profiles

  • Impurity Considerations : identifies N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (CAS 3258-84-2) as a common impurity in piperidine-acetamide syntheses, emphasizing the need for rigorous purification to avoid off-target effects .
  • Degradation Pathways : Chlorinated derivatives (e.g., ) are prone to photodegradation, suggesting that the target compound’s stability may depend on protecting groups or storage conditions.

Biological Activity

N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a phenyl group and an acetamide functional group. Its molecular formula is C13H18ClN3OC_{13}H_{18}ClN_3O, with a molecular weight of approximately 254.76 g/mol. The compound is characterized by its structural similarities to various analgesics, particularly those related to opioid compounds, making it a candidate for exploring new therapeutic agents targeting pain pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, influencing various biological pathways. Notably, studies suggest that compounds with similar structures can inhibit soluble epoxide hydrolase (sEH), which is linked to anti-inflammatory responses .

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anticonvulsant Properties : Similar compounds have shown efficacy in animal models for anticonvulsant activity, indicating that this compound could have potential applications in epilepsy treatment .
  • Analgesic Potential : Given its structural characteristics, this compound is being explored for its analgesic effects, particularly in relation to opioid receptor modulation.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anticonvulsant Activity : A study evaluated various piperidine derivatives for their anticonvulsant effects. Results indicated that modifications in the piperidine structure significantly influenced efficacy, suggesting that this compound might be effective under specific conditions .
  • Anti-inflammatory Effects : Research focusing on soluble epoxide hydrolase inhibitors highlighted that similar compounds can lead to reduced inflammation and pain relief, supporting the hypothesis that this compound may offer therapeutic benefits in inflammatory conditions .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other related compounds reveals unique pharmacological profiles:

Compound NameMolecular FormulaKey Features
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamideC17H24N2OC_{17}H_{24}N_2OPotential opioid analog
2-Chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochlorideC13H16ClN3OC_{13}H_{16}ClN_3OChlorine substitution alters receptor affinity
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochlorideC13H18ClN3OC_{13}H_{18}ClN_3ODifferent positioning of piperidine affects activity

This table illustrates how variations in structure can lead to significant differences in biological activity, emphasizing the need for further research into the specific mechanisms at play.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride
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N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride

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